molecular formula C21H25N5O5 B2563339 ethyl 2-[7-benzyl-3-methyl-8-(morpholin-4-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate CAS No. 353255-01-3

ethyl 2-[7-benzyl-3-methyl-8-(morpholin-4-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate

Cat. No.: B2563339
CAS No.: 353255-01-3
M. Wt: 427.461
InChI Key: KITXTXILHFQTGI-UHFFFAOYSA-N
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Description

Ethyl 2-[7-benzyl-3-methyl-8-(morpholin-4-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine ring system substituted with various functional groups such as benzyl, methyl, and morpholinyl groups. The presence of these groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[7-benzyl-3-methyl-8-(morpholin-4-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core is synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

    Introduction of Substituents: The benzyl, methyl, and morpholinyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and specific solvents to achieve high yields.

    Esterification: The final step involves the esterification of the purine derivative with ethyl acetate under acidic conditions to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[7-benzyl-3-methyl-8-(morpholin-4-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Oxidized purine derivatives.

    Reduction: Reduced purine derivatives.

    Substitution: Substituted purine derivatives with various functional groups.

Scientific Research Applications

Ethyl 2-[7-benzyl-3-methyl-8-(morpholin-4-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-[7-benzyl-3-methyl-8-(morpholin-4-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-[7-benzyl-3-methyl-8-(morpholin-4-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate can be compared with other purine derivatives, such as:

    Adenosine: A naturally occurring purine nucleoside with significant biological roles.

    Caffeine: A well-known stimulant that is also a purine derivative.

    Theophylline: Used in the treatment of respiratory diseases.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties not found in other purine derivatives.

Properties

IUPAC Name

ethyl 2-(7-benzyl-3-methyl-8-morpholin-4-yl-2,6-dioxopurin-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O5/c1-3-31-16(27)14-26-19(28)17-18(23(2)21(26)29)22-20(24-9-11-30-12-10-24)25(17)13-15-7-5-4-6-8-15/h4-8H,3,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KITXTXILHFQTGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C(N=C(N2CC3=CC=CC=C3)N4CCOCC4)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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